UNII-X1KA97Q99G
Description
UNII-X1KA97Q99G is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to health, ensuring regulatory compliance and unambiguous identification .
Researchers can access its detailed physicochemical properties, spectral data, and regulatory status via the GSRS portal (https://gsrs.ncats.nih.gov/app/substances ) .
Properties
CAS No. |
163435-77-6 |
|---|---|
Molecular Formula |
C17H16Br2N2O2 |
Molecular Weight |
440.1 g/mol |
IUPAC Name |
(2S)-2-(2-acetyl-5-methylanilino)-2-(2,6-dibromophenyl)acetamide |
InChI |
InChI=1S/C17H16Br2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23)/t16-/m0/s1 |
InChI Key |
FELUFXCUIYHAPB-INIZCTEOSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Br)Br)C(=O)N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)C)N[C@@H](C2=C(C=CC=C2Br)Br)C(=O)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Br)Br)C(=O)N |
Appearance |
Solid powder |
Other CAS No. |
163435-77-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R-95845; R95845; R 95845 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-95845 involves the reaction of 2-acetyl-5-methylaniline with 2,6-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of R-95845 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
R-95845 undergoes several types of chemical reactions, including:
Oxidation: R-95845 can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: R-95845 can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of R-95845 can yield various oxidized derivatives, while reduction can yield reduced derivatives .
Scientific Research Applications
R-95845 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of reverse transcriptase inhibition.
Biology: Used in studies to understand the role of reverse transcriptase in the replication of HIV-1.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infections.
Industry: Used in the development of new antiviral drugs and therapies.
Mechanism of Action
R-95845 exerts its effects by binding to a hydrophobic pocket near the polymerase active site of the reverse transcriptase enzyme of HIV-1. This binding inhibits the enzyme’s activity, preventing the replication of the virus. The interactions between the side chains of the amino acid residues in the pocket and the aromatic rings of R-95845 are crucial for its inhibitory activity .
Comparison with Similar Compounds
Research Findings and Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
